molecular formula C27H28N2O5S B15149177 2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15149177
M. Wt: 492.6 g/mol
InChI Key: SCLYIVFMWVODLA-UHFFFAOYSA-N
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Description

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the methoxyphenyl groups: This step involves etherification reactions using methoxyphenols and appropriate alkylating agents.

    Final assembly: The final step involves coupling the intermediate products under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the benzothieno core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but has a simpler structure.

    2-(4-Methoxyphenyl)ethylamine: Another similar compound with a simpler structure and different functional groups.

Uniqueness

2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its complex structure, which combines multiple functional groups and a fused ring system. This complexity gives it distinct chemical and biological properties compared to simpler compounds.

Properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

2-[3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H28N2O5S/c1-16-8-10-18-23(14-16)35-27-24(18)26(30)28-25(29-27)17-9-11-21(22(15-17)32-3)34-13-12-33-20-7-5-4-6-19(20)31-2/h4-7,9,11,15-16H,8,10,12-14H2,1-3H3,(H,28,29,30)

InChI Key

SCLYIVFMWVODLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC(=C(C=C4)OCCOC5=CC=CC=C5OC)OC

Origin of Product

United States

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